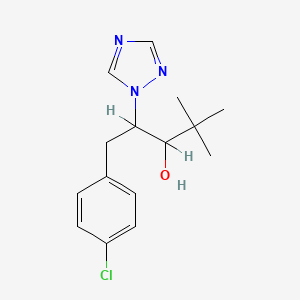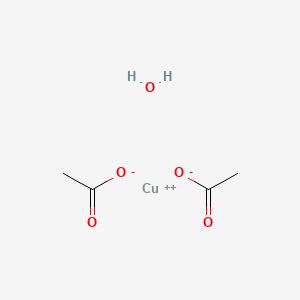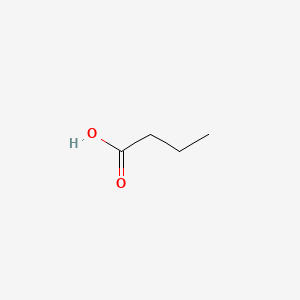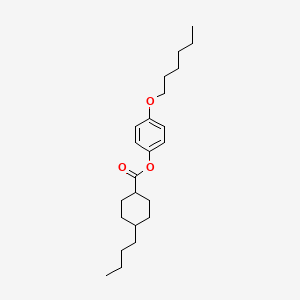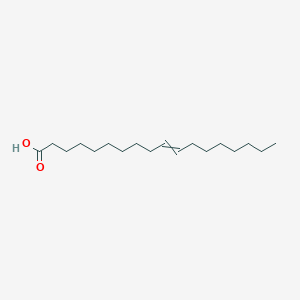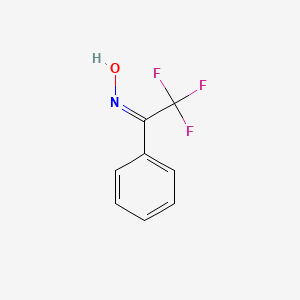
2,2,2-Trifluoroacetophenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2,2-Trifluoroacetophenone oxime” is a chemical compound with the molecular formula C8H6F3NO. It is derived from 2,2,2-Trifluoroacetophenone, which is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
Synthesis Analysis
2,2,2-Trifluoroacetophenone is used in the synthesis of many pharmaceuticals . It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroacetophenone has been investigated using Density Functional Theory . The geometrical parameters, frontier molecular orbitals, molecular electrostatic potential surface, and simulated infrared spectrum are reported .Chemical Reactions Analysis
2,2,2-Trifluoroacetophenone is an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes . Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings and H2O2 as a green oxidant .Physical and Chemical Properties Analysis
2,2,2-Trifluoroacetophenone has a refractive index of 1.458, a boiling point of 165-166 °C, and a density of 1.24 g/mL at 25 °C .Mechanism of Action
Target of Action
It is known that the compound is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxides .
Mode of Action
As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines to n-oxides . This process involves the transfer of an oxygen atom from the catalyst to the substrate, resulting in the formation of N-oxides.
Biochemical Pathways
Given its role as an organocatalyst in the oxidation of tertiary amines and azines, it likely plays a role in the metabolism of these compounds .
Result of Action
As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines, resulting in the formation of n-oxides . This could potentially alter the activity of these compounds and affect cellular processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoroacetophenone oxime. For example, the synthesis of 2,2,2-Trifluoroacetophenone involves a reaction at -40℃ , suggesting that low temperatures may be necessary for its stability or activity. Additionally, the presence of strong acids or bases could potentially affect its activity or stability .
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 2,2,2-Trifluoroacetophenone oxime can be achieved through the reaction of 2,2,2-Trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2,2,2-Trifluoroacetophenone", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2,2,2-Trifluoroacetophenone and hydroxylamine hydrochloride in a solvent.", "Add a base to the mixture and stir at room temperature for several hours.", "Extract the product with a suitable solvent and dry over anhydrous magnesium sulfate.", "Filter and evaporate the solvent to obtain 2,2,2-Trifluoroacetophenone oxime as a white solid." ] } | |
CAS No. |
67655-83-8 |
Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+ |
InChI Key |
TUKWYJVGKNCDJJ-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


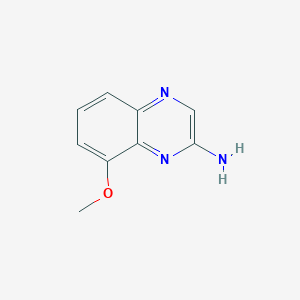


![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3428269.png)

